ボフォピタント

概要

科学的研究の応用

ボフォピタントは、次のような様々な科学研究分野で用いられています。

化学: ニューロキニン1受容体の相互作用と結合親和性を研究する。

生物学: 生理学的プロセスにおけるニューロキニン1受容体の役割を調査する。

Safety and Hazards

Vofopitant can cause serious eye damage and damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects . Precautions include wearing protective gear, avoiding breathing in dust/fume/gas/mist/vapours/spray, and washing thoroughly after handling .

将来の方向性

Vofopitant has been used in trials studying the treatment of primary insomnia and posttraumatic stress disorder . As more head-to-head trials are conducted between the various anti-emetics, there is emerging evidence that NK-1 antagonists may be more effective in preventing postoperative nausea and vomiting (PONV) than several other antiemetics currently in use . This suggests a promising future direction for Vofopitant and other NK-1 antagonists in the management of PONV .

作用機序

ボフォピタントは、ニューロキニン1受容体の拮抗薬として作用することで効果を発揮します。 この受容体は、中枢神経系と末梢神経系全体に存在するタキキニン受容体であり、特にサブスタンスPに高い親和性を示します . ボフォピタントは、ニューロキニン1受容体を阻害することで、悪心や嘔吐を引き起こす催吐信号を阻止します . また、不安に関与する経路を調節することで、抗不安作用も示します .

生化学分析

Biochemical Properties

Vofopitant plays a significant role in biochemical reactions by interacting with the neurokinin-1 receptor, which is a tachykinin receptor found throughout the central and peripheral nervous systems . The primary ligand for this receptor is substance P, a neuropeptide involved in various physiological processes, including pain perception, inflammation, and emesis . By antagonizing the NK-1 receptor, Vofopitant inhibits the binding of substance P, thereby modulating the receptor’s activity and reducing the emetogenic signals that lead to nausea and vomiting .

Cellular Effects

Vofopitant exerts its effects on various types of cells and cellular processes by influencing cell signaling pathways, gene expression, and cellular metabolism. In the central nervous system, Vofopitant’s antagonism of the NK-1 receptor leads to a reduction in the activity of neurons involved in the emetic response . This results in decreased nausea and vomiting, particularly in postoperative and chemotherapy-induced emesis . Additionally, Vofopitant has been shown to have anxiolytic effects in animal models, suggesting its potential impact on cell signaling pathways related to anxiety and stress responses .

Molecular Mechanism

The molecular mechanism of Vofopitant involves its binding to the NK-1 receptor, thereby preventing the interaction of substance P with the receptor . This antagonistic action inhibits the downstream signaling pathways activated by substance P, which include the phosphatidylinositol-calcium second messenger system . By blocking these pathways, Vofopitant reduces the physiological responses associated with NK-1 receptor activation, such as nausea, vomiting, and anxiety .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vofopitant have been observed to change over time. Vofopitant has a half-life of approximately 8 hours, indicating its stability and sustained activity in the body . Studies have shown that Vofopitant can effectively reduce cisplatin-induced emesis for a period of up to 24 hours, with minimal emesis occurring during the subsequent 20-hour period . This long-lasting effect highlights the potential of Vofopitant as a therapeutic agent for managing nausea and vomiting over extended periods.

Dosage Effects in Animal Models

The effects of Vofopitant vary with different dosages in animal models. At lower doses, Vofopitant effectively reduces emesis without causing significant adverse effects . At higher doses, Vofopitant may exhibit toxic or adverse effects, including potential impacts on cardiovascular function and central nervous system activity . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits of Vofopitant while minimizing potential risks.

Metabolic Pathways

Vofopitant is involved in metabolic pathways that include interactions with various enzymes and cofactors. The primary metabolic pathway for Vofopitant involves its biotransformation in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions result in the formation of metabolites that are subsequently excreted from the body. The involvement of specific enzymes in the metabolism of Vofopitant, such as cytochrome P450 enzymes, plays a crucial role in determining its pharmacokinetic properties and overall efficacy .

Transport and Distribution

Vofopitant is transported and distributed within cells and tissues through various mechanisms. It has a high volume of distribution, indicating its extensive distribution throughout the body . Vofopitant’s interaction with transporters and binding proteins facilitates its movement across cellular membranes and its accumulation in target tissues . This distribution pattern is essential for achieving therapeutic concentrations of Vofopitant at the site of action.

Subcellular Localization

The subcellular localization of Vofopitant is primarily determined by its interaction with the NK-1 receptor, which is predominantly found in the plasma membrane of neurons . Vofopitant’s binding to the receptor at this location allows it to exert its antagonistic effects on substance P signaling. Additionally, Vofopitant may undergo post-translational modifications that influence its localization and activity within specific cellular compartments .

準備方法

ボフォピタントの調製には、いくつかの合成経路と反応条件が用いられます。 一例として、2ミリグラムの薬物を50マイクロリットルのジメチルスルホキシドに溶解して、濃度40ミリグラム/ミリリットルの母液を調製する方法があります . ボフォピタントの工業生産方法は広く公開されていませんが、研究目的で様々な量で入手可能です .

3. 化学反応解析

ボフォピタントは、次のような様々な化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムなどの酸化剤が含まれます。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムなどの還元剤が含まれます。

置換: この反応は、一つの原子または原子団を別の原子または原子団で置き換えることを伴います。一般的な試薬には、ハロゲンと求核剤が含まれます。

これらの反応によって生成される主要な生成物は、用いられる特定の条件と試薬によって異なります。

化学反応の分析

Vofopitant undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

類似化合物との比較

ボフォピタントは、ニューロキニン1受容体に対する高い親和性と強力な制吐効果および抗不安効果を持つ点が特徴です。 類似の化合物には以下のようなものがあります。

アプレピタント: 化学療法による悪心・嘔吐の予防に用いられる、別のニューロキニン1受容体拮抗薬。

マロピタント: 動物の悪心・嘔吐の予防に用いられる、獣医学用の薬剤。

これらの化合物はおおよそ同様の作用機序を共有していますが、具体的な用途や効果は異なります。

特性

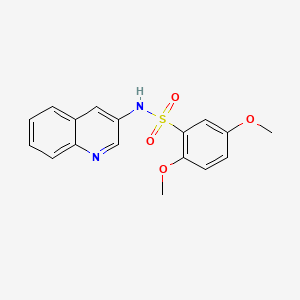

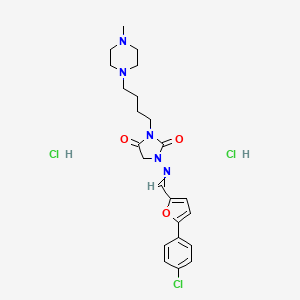

IUPAC Name |

(2S,3S)-N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3N6O/c1-31-18-10-9-16(30-20(21(22,23)24)27-28-29-30)12-15(18)13-26-17-8-5-11-25-19(17)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17,19,25-26H,5,8,11,13H2,1H3/t17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILNRORTJVDYRH-HKUYNNGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870099 | |

| Record name | Vofopitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168266-90-8 | |

| Record name | Vofopitant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168266-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vofopitant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168266908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vofopitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12436 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vofopitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOFOPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K08BK043YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Vofopitant?

A1: Vofopitant functions as a neurokinin-1 (NK1) receptor antagonist. [, ] This means it binds to the NK1 receptor, blocking the binding of its natural ligand, Substance P. By inhibiting Substance P signaling, Vofopitant is believed to interfere with pathways involved in various physiological processes, including nausea and vomiting. []

Q2: Has Vofopitant demonstrated any anxiolytic effects in clinical studies?

A2: While some preclinical studies suggested potential anxiolytic effects of NK1 receptor antagonists, a clinical study investigating the effects of Vofopitant in healthy volunteers sensitive to CO2 challenge found no significant anxiolytic effects compared to placebo. []

Q3: Have there been studies exploring the combined use of Vofopitant with other drugs?

A3: Yes, research has explored combining Vofopitant with other drugs for potential therapeutic benefit. One study investigated the co-administration of Vofopitant with sodium channel inhibitors as a potential strategy for enhancing anticonvulsant efficacy in a rat model. [] Another study explored the use of Vofopitant in combination with other pharmacological agents to study relapse prevention in addiction. []

Q4: What is the current status of Vofopitant in terms of clinical development?

A4: Despite initial interest and exploration of its potential therapeutic applications, Vofopitant is not currently approved for any specific medical indication. [] Further research and clinical trials would be needed to establish its efficacy and safety for specific therapeutic uses.

Q5: Are there other neurokinin-1 receptor antagonists besides Vofopitant, and how do they compare?

A5: Yes, other NK1 receptor antagonists, such as Aprepitant (and its prodrug Fosaprepitant) and Ezlopitant, have been developed. [, ] Aprepitant is currently approved for clinical use, primarily for the prevention of chemotherapy-induced nausea and vomiting. [] Comparing the efficacy and safety profiles of these different NK1 antagonists requires further investigation and head-to-head clinical trials.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

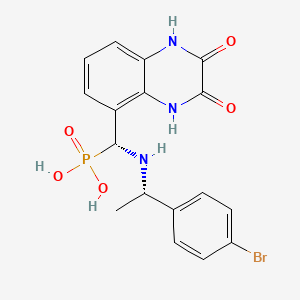

![8-[5-(Diethylamino)pentylamino]quinolin-6-ol](/img/structure/B1662457.png)